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Compound of Interest

Compound Name: NIM811

Cat. No.: B1663531

This guide provides a comprehensive comparative analysis of NIM811 and other inhibitors of
the mitochondrial permeability transition (MPT), a critical event in cell death pathways. The
content is tailored for researchers, scientists, and drug development professionals, offering a
detailed examination of the performance, mechanisms, and experimental evaluation of these
compounds.

Introduction to Mitochondrial Permeability
Transition (MPT)

The mitochondrial permeability transition is the sudden increase in the permeability of the inner
mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. This event is
mediated by the opening of a proteinaceous channel known as the mitochondrial permeability
transition pore (mPTP). Prolonged opening of the mPTP disrupts the mitochondrial membrane
potential, leading to cessation of ATP synthesis, mitochondrial swelling, and the release of pro-
apoptotic factors, ultimately culminating in cell death. The mPTP is a key player in various
pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and
some forms of muscular dystrophy, making it an attractive therapeutic target.

A central regulator of the mPTP is the mitochondrial matrix protein cyclophilin D (CypD). The
interaction of CypD with components of the mPTP, such as the ATP synthase and the adenine
nucleotide translocator, sensitizes the pore to opening in response to stimuli like high matrix
Ca2+ concentrations and oxidative stress. Inhibition of CypD is a primary strategy for
preventing mPTP opening.
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Overview of MPT Inhibitors

MPT inhibitors can be broadly categorized based on their chemical structure and mechanism of
action. The most well-known class is the cyclosporin A (CsA) family of cyclic peptides.
However, the immunosuppressive activity of CsA has prompted the development of non-
immunosuppressive derivatives and other novel chemical entities.

NIM811 (N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive analog of CsA that
has emerged as a promising therapeutic candidate. It retains the ability to bind and inhibit
cyclophilin D, thereby desensitizing the mPTP to opening, but lacks the calcineurin-binding
activity responsible for the immunosuppressive effects of CsA.[1] This selectivity makes
NIM811 a valuable tool for studying the role of MPT in disease and a potentially safer
therapeutic agent.

This guide will compare NIM811 with its parent compound, CsA, other non-immunosuppressive
CsA analogs, and mechanistically distinct MPT inhibitors.

Quantitative Comparison of MPT Inhibitors

The potency of MPT inhibitors is a critical parameter for their therapeutic potential. The
following table summarizes the available quantitative data on the inhibitory activity of NIM811
and other selected MPT inhibitors. It is important to note that direct comparison of IC50 values
across different studies can be challenging due to variations in experimental conditions, such
as the specific inducer of MPT used and the source of mitochondria.
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Signaling Pathway of MPT and Inhibition

The following diagram illustrates the key signaling events leading to mPTP opening and the

points of intervention for inhibitors like NIM811.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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